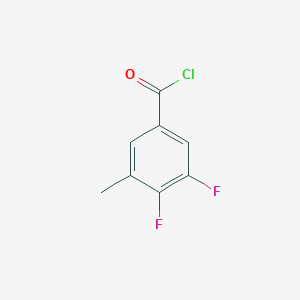

3,4-Difluoro-5-methylbenzoyl chloride

Description

Properties

IUPAC Name |

3,4-difluoro-5-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c1-4-2-5(8(9)12)3-6(10)7(4)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOIZAXYOFXTJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Benzoyl Derivatives

The initial step involves sulfonation of benzoic acid derivatives to introduce sulfonic groups at specific positions on the aromatic ring. According to a patent method, benzoic acid reacts with sulfonating agents such as sulfur trioxide or concentrated sulfuric acid, often in a controlled sequence to favor regioselectivity.

- Sulfonating agents used include sulfur trioxide and concentrated sulfuric acid, with preferred sequences being either adding sulfuric acid first followed by sulfur trioxide or vice versa.

- The reaction typically occurs at 2-20% mass fraction of sulfuric acid relative to benzoic acid.

- The sulfonation yields 3,5-disulfonic acid benzoic acid, a precursor for subsequent chlorination.

Chlorination of Sulfonated Intermediates

The sulfonic acid derivative undergoes chlorination to form chlorinated intermediates, specifically targeting the aromatic ring to introduce chloro groups at the desired positions.

- Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed.

- In the patent method, chlorination of 3,5-disulfonic acid benzoic acid produces 5-chloroformyl isophthalic disulfonyl chloride.

- Elevated temperatures and inert atmospheres are typical.

- The process is optimized to maximize yield and minimize side reactions.

Desulfurization to Obtain Benzoyl Chloride

The final step involves desulfurization, where sulfur dioxide (SO₂) is removed from the chlorinated intermediate, yielding the target compound, 3,4-difluoro-5-methylbenzoyl chloride.

- Typically achieved through thermal or chemical methods, often involving heating under inert atmospheres or using specific desulfurizing agents.

- The process ensures high purity and yield, with a focus on environmental friendliness and cost-effectiveness.

Data Table of Preparation Methods

| Step | Starting Material | Reagent / Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Benzoic acid | Sulfur trioxide / Concentrated sulfuric acid | 3,5-Disulfonic acid benzoic acid | Sulfonation with controlled sequence |

| 2 | 3,5-Disulfonic acid benzoic acid | Chlorinating agent (POCl₃ / SOCl₂) | 5-Chloroformyl isophthalic disulfonyl chloride | Chlorination at aromatic ring |

| 3 | Chlorinated intermediate | Desulfurization (heat / inert atmosphere) | This compound | Final product with high purity |

Research Findings and Optimization Strategies

Research indicates that the sulfonation step's regioselectivity is crucial for obtaining the correct positional substitution on the aromatic ring. The sequence of adding sulfonating agents significantly influences the yield and purity of the intermediate. Additionally, chlorination conditions such as temperature, reagent excess, and reaction time are optimized to prevent over-chlorination or side reactions.

Desulfurization is optimized to minimize byproducts and facilitate purification. Environmental considerations favor the use of less hazardous reagents and milder conditions where possible.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-methylbenzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Electrophilic Aromatic Substitution Reactions: The presence of electron-withdrawing fluorine atoms makes the benzene ring less reactive towards electrophiles, but it can still undergo substitution reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.

Electrophilic Aromatic Substitution: Reagents like nitric acid (for nitration) or sulfuric acid (for sulfonation) can be used under controlled conditions.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

Scientific Research Applications

Pharmaceutical Development

3,4-Difluoro-5-methylbenzoyl chloride serves as an important intermediate in the synthesis of pharmaceutical compounds. Its reactivity as an acylating agent enables the formation of amides and esters that are crucial in drug formulations targeting specific biological pathways.

Agrochemical Synthesis

The compound is utilized in the development of agrochemicals, particularly herbicides and pesticides. Its ability to modify biomolecules makes it valuable for creating compounds that enhance crop protection against pests and diseases.

Chemical Biology

In chemical biology, this compound is employed for the modification of proteins and nucleic acids. This application aids in studying biological processes and interactions at a molecular level.

Material Science

The compound is also applied in the production of specialty chemicals and materials. Its unique properties allow for the development of polymers and coatings with enhanced performance characteristics.

Case Study 1: Pharmaceutical Applications

A study published in Journal of Medicinal Chemistry demonstrated that derivatives synthesized from this compound exhibited significant inhibitory activity against certain enzymes involved in cancer progression. The research highlighted the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Agrochemical Development

Research documented in Pest Management Science illustrated the efficacy of herbicides derived from this compound in controlling resistant weed species. The study reported a substantial increase in crop yield when these agrochemicals were applied.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on halogenated benzoyl chlorides identified in the evidence, highlighting substituent effects, applications, and safety profiles.

3-Chloro-5-(trifluoromethyl)benzoyl chloride (CAS 886496-83-9)

- Substituents : Chlorine (3-position), trifluoromethyl (5-position).

- Electronic Effects : The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the carbonyl carbon compared to methyl or fluorine. This increases reactivity in nucleophilic acyl substitutions.

- Hazards: Limited hazard data available; safety protocols for benzoyl chlorides (e.g., corrosion, moisture sensitivity) should be assumed .

2,3,4-Trichloro-5-fluorobenzoic chloride (CAS 115549-05-8)

- Substituents : Chlorine (2, 3, 4-positions), fluorine (5-position).

- Electronic Effects : Multiple chlorine atoms provide strong EWGs, likely increasing stability but also toxicity risks. Fluorine’s inductive effect may moderate reactivity.

- Applications: No specific uses cited in the evidence, though high halogenation suggests specialized synthetic applications .

4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride (CAS 63498-15-7)

- Substituents: Amino (4-position), chlorine (3-position), trifluoromethyl (5-position).

- This may decrease reactivity in acylation reactions.

- Applications: Not explicitly stated, but amino-substituted benzoyl chlorides are often intermediates in drug synthesis .

Comparative Data Table

Research Findings and Implications

Reactivity Trends: Trifluoromethyl and chlorine substituents (e.g., 3-Chloro-5-CF₃ analog) enhance electrophilicity, favoring reactions with nucleophiles like amines or alcohols . Methyl groups (as in the target compound) may reduce reactivity compared to EWGs but improve solubility in non-polar solvents.

Stability and Handling: Highly halogenated compounds (e.g., 2,3,4-Trichloro-5-F) are moisture-sensitive and may require inert storage conditions .

Safety Considerations :

- Most compounds in the evidence lack detailed hazard classifications, underscoring the need for precautionary handling (e.g., gloves, ventilation) .

Biological Activity

3,4-Difluoro-5-methylbenzoyl chloride is an organic compound with significant potential in various biological applications, particularly in medicinal chemistry. This compound has been studied for its role as a building block in the synthesis of more complex heterocyclic compounds and its potential as an enzyme inhibitor, especially in the context of cancer treatment.

This compound is characterized by the presence of two fluorine atoms and a methyl group on the benzene ring, which influence its chemical reactivity and biological activity. The compound can be synthesized through various methods, often involving the introduction of the difluoro and methyl groups onto a benzoyl chloride framework.

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes. Research indicates that it can bind to the active sites of certain kinases, preventing the phosphorylation of target proteins. This inhibition disrupts crucial signaling pathways involved in cell proliferation and survival, which is particularly relevant in cancer biology .

Anticancer Properties

Research has highlighted the compound's anticancer properties, showing its effectiveness in inhibiting the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells.

- Mechanism : The compound induces apoptosis in these cells through mechanisms involving increased expression of pro-apoptotic factors such as p53 and caspase activation .

Enzyme Inhibition

In addition to its anticancer activity, this compound has been investigated for its ability to inhibit specific enzymes involved in tumor progression:

- Kinase Inhibition : The compound has shown promise as a kinase inhibitor, which is crucial for developing targeted cancer therapies. Its binding affinity to ATP-binding sites on kinases has been quantitatively assessed, revealing submicromolar activity levels .

Case Studies

Several studies have focused on the biological implications of this compound:

- Study on MCF-7 Cells :

- Kinase Activity Assessment :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | IC50 (µM) | Mechanism of Action | Notes |

|---|---|---|---|

| This compound | 15.63 | Kinase inhibition | Induces apoptosis in cancer cells |

| Doxorubicin | 10.38 | Topoisomerase II inhibition | Standard chemotherapy agent |

| Tamoxifen | 10.38 | Estrogen receptor modulation | Commonly used in breast cancer treatment |

Q & A

Q. What is the standard synthetic route for preparing 3,4-difluoro-5-methylbenzoyl chloride?

The compound is typically synthesized via chlorination of the corresponding benzoic acid derivative. A common method involves reacting 3,4-difluoro-5-methylbenzoic acid with thionyl chloride (SOCl₂) under anhydrous conditions, followed by purification via vacuum distillation . Key steps include maintaining moisture-free environments to prevent hydrolysis of the acyl chloride and monitoring reaction completion using TLC or FTIR to confirm the disappearance of the carboxylic acid peak (~1700 cm⁻¹).

Q. How can the purity and structural integrity of this compound be verified?

Purity is assessed via 1H/19F NMR and GC-MS . The fluorine substituents produce distinct splitting patterns in 19F NMR (e.g., coupling constants between adjacent fluorine atoms), while the methyl group’s proton signal appears as a singlet in 1H NMR (~δ 2.3 ppm). GC-MS can confirm molecular weight (expected m/z: ~190.6 g/mol) and detect impurities like residual thionyl chloride or hydrolyzed benzoic acid .

Q. What are the primary reactivity characteristics of this compound in nucleophilic acyl substitution reactions?

The electron-withdrawing fluorine atoms enhance the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles (e.g., amines, alcohols). For example, in amide synthesis, it reacts rapidly with primary amines at room temperature, requiring careful stoichiometric control to avoid side products like over-alkylation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound in multi-step syntheses?

Yield optimization requires addressing moisture sensitivity and competing side reactions. Strategies include:

- Inert atmosphere techniques : Use Schlenk lines or gloveboxes to prevent hydrolysis.

- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates amide bond formation by stabilizing intermediates.

- Solvent selection : Anhydrous dichloromethane or THF minimizes side reactions compared to polar aprotic solvents like DMF .

Q. What analytical challenges arise in characterizing derivatives of this compound, and how can they be resolved?

Fluorine’s strong electron-withdrawing effects complicate spectral interpretation. For example:

- 19F NMR ambiguity : Overlapping signals from adjacent fluorine atoms can be resolved using 2D NMR (e.g., COSY or HSQC).

- X-ray crystallography : Fluorine’s low electron density complicates crystal structure determination. Using heavy-atom derivatives (e.g., bromine-substituted analogs) or synchrotron radiation improves resolution .

Q. How do structural modifications (e.g., varying halogen positions) affect the compound’s reactivity and biological activity?

Comparative studies with analogs like 3,5-difluoro-4-nitrobenzyl chloride reveal that:

- Substituent position : Fluorine at the 3- and 4-positions increases steric hindrance, slowing nucleophilic attack compared to para-substituted analogs.

- Biological activity : The methyl group at position 5 enhances lipophilicity, potentially improving membrane permeability in drug candidates .

Q. What safety protocols are critical when handling this compound in large-scale reactions?

- Corrosivity : Use chemically resistant PPE (e.g., neoprene gloves, face shields) due to the acyl chloride’s reactivity.

- Ventilation : Fume hoods with scrubbers are essential to neutralize HCl gas released during reactions.

- Waste disposal : Quench residual reagent with ice-cold sodium bicarbonate before disposal .

Methodological Considerations

Q. How can researchers mitigate competing side reactions in Friedel-Crafts acylations using this compound?

- Lewis acid selection : AlCl₃ is preferred over FeCl₃ due to higher selectivity for aromatic electrophilic substitution.

- Temperature control : Reactions performed at 0–5°C reduce polyacylation byproducts.

- Substrate pre-activation : Pre-forming the acylium ion with AlCl₃ before adding the aromatic substrate improves regioselectivity .

Q. What computational tools are effective for predicting the compound’s reactivity in novel reaction systems?

Q. How can contradictions in reported physicochemical data (e.g., melting points) be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.